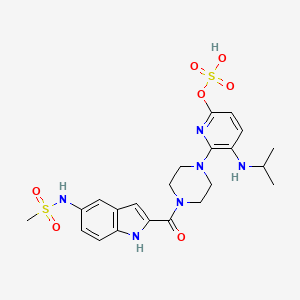
Sucrose 1',6'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose 1’,6’-dicarboxylic acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of two carboxylic acid groups attached to the sucrose molecule. It has a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sucrose 1’,6’-dicarboxylic acid can be achieved through the catalytic oxidation of sucrose. This process involves the use of specific catalysts and controlled reaction conditions to introduce carboxylic acid groups at the 1’ and 6’ positions of the sucrose molecule . The reaction typically requires an oxidizing agent, such as potassium permanganate (KMnO4), in an acidic, alkaline, or neutral medium .
Industrial Production Methods
Industrial production of sucrose 1’,6’-dicarboxylic acid involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of sucrose to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose 1’,6’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce additional carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Additional carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Sucrose 1’,6’-dicarboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of sucrose 1’,6’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes . Additionally, its carboxylic acid groups can form complexes with metal ions, affecting their bioavailability and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Acid: A dicarboxylic acid with a similar structure but different functional properties.
Malic Acid: Another dicarboxylic acid used in various industrial applications.
Itaconic Acid:
Uniqueness
Sucrose 1’,6’-dicarboxylic acid is unique due to its derivation from sucrose, a common disaccharideIts structure allows for specific interactions with enzymes and other biomolecules, making it valuable in biochemical research and industrial applications .
Eigenschaften
Molekularformel |
C12H18O13 |
|---|---|
Molekulargewicht |
370.26 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-3,4-dihydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2-3(14)4(15)5(16)10(23-2)25-12(11(21)22)8(18)6(17)7(24-12)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5-,6-,7+,8+,10-,12-/m1/s1 |
InChI-Schlüssel |
BGTCFEVRNCYTLC-SUQKBNJCSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


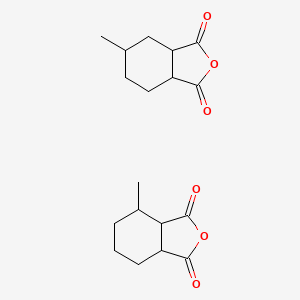

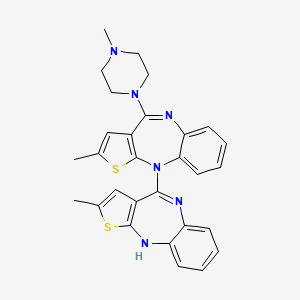
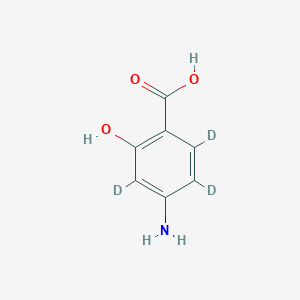
![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
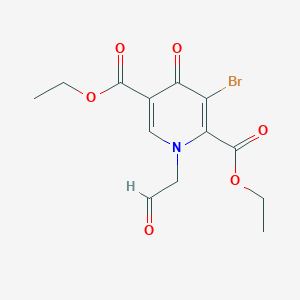

![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
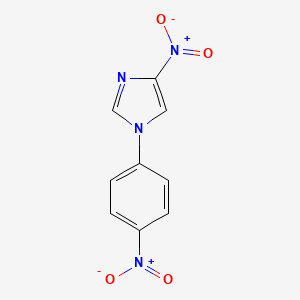

![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)
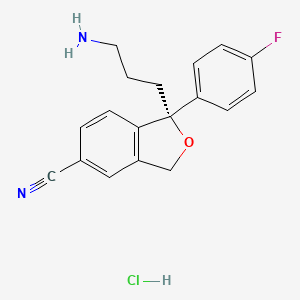
![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
